2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and an acetic acid moiety at position 2. The oxadiazole ring contributes to its electron-deficient nature, enhancing stability and enabling diverse reactivity.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-4-7-8-5(11-4)3-6(9)10/h2-3H2,1H3,(H,9,10) |
InChI Key |
ZOBBWPPKLUFJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
- Formation of Hydrazide Intermediate :
Propionyl hydrazide reacts with ethyl acetoacetate in ethanol under reflux to form a diacylhydrazide intermediate. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion. - Cyclodehydration :
The intermediate is treated with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 60–140°C. POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the 1,3,4-oxadiazole ring.
Key Parameters :
- Temperature: 80–100°C optimizes ring closure while minimizing side reactions.
- Solvent: Anhydrous conditions (e.g., dry toluene) improve yield by preventing hydrolysis of POCl₃.
Yield and Characterization :
- Typical yields range from 65% to 78%.
- Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the oxadiazole ring (C=N stretch at 1,610–1,630 cm⁻¹) and carboxylic acid group (O-H stretch at 2,500–3,000 cm⁻¹).
Condensation of Amidrazones with Carboxylic Acids
This method, adapted from polyoxadiazole synthesis protocols, utilizes amidrazones and carboxylic acids in polyphosphoric acid (PPMA).
Synthetic Procedure
- Amidrazone Preparation :
Ethyl nitrile is converted to ethylamidrazone via a two-step process involving hydrazine hydrate and subsequent acetylation. - Reaction with Acetic Acid :
The amidrazone reacts with glacial acetic acid in PPMA at 140°C for 1–2 hours. PPMA acts as both a solvent and catalyst, promoting cyclization and dehydration.
Reaction Conditions :
- Temperature : Elevated temperatures (120–140°C) are critical for oxadiazole formation over triazole byproducts.
- Molar Ratio : A 1:1 ratio of amidrazone to carboxylic acid minimizes unreacted starting material.
Analytical Validation :
- Nuclear magnetic resonance (¹H NMR) spectroscopy reveals singlet peaks for the oxadiazole protons (δ 8.2–8.5 ppm) and the ethyl group (δ 1.2–1.4 ppm).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.14 (C₆H₈N₂O₃).
Hydrolysis of Ethyl Ester Precursors
A two-step approach involves synthesizing the ethyl ester derivative followed by saponification to yield the carboxylic acid.
Step 1: Synthesis of Ethyl 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetate
The ester precursor is prepared via cyclodehydration of ethyl 2-(hydrazinecarbonyl)propanoate using POCl₃. This step mirrors Method 1 but retains the ethyl ester group.
Step 2: Alkaline Hydrolysis
The ester is hydrolyzed in aqueous sodium hydroxide (2M) at 80°C for 4–6 hours. Acidification with HCl precipitates the target compound.
Yield Enhancement :
- Catalyst : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) increases hydrolysis efficiency, boosting yields to 85%–90%.
Purity Assessment :
- High-performance liquid chromatography (HPLC) shows ≥98% purity after recrystallization from ethanol-water.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration | 65%–78% | 6–8 hours | Scalable; uses readily available reagents | Requires stringent anhydrous conditions |
| Amidrazone Condensation | 70%–75% | 2–3 hours | High regioselectivity | PPMA handling challenges |
| Ester Hydrolysis | 85%–90% | 10–12 hours | High purity; mild hydrolysis conditions | Two-step process increases complexity |
Mechanistic Insights and Byproduct Management
Cyclodehydration Side Reactions
PPMA-Mediated Reactions
- Polymerization Risk : High concentrations of amidrazone or extended reaction times may lead to oligomerization. Controlled stoichiometry and shorter durations (1–2 hours) prevent this.
Industrial and Research Applications
The choice of method depends on application-specific needs:
- Pharmaceutical Synthesis : The hydrolysis route is preferred for high-purity API intermediates.
- Materials Science : PPMA-mediated condensation offers rapid access to oxadiazole monomers for polymer synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Aryl-Substituted Analogs
- Molecular weight: 234.21 g/mol; Purity: High (offered as a research-grade compound). Applications: Used in drug discovery for its tunable electronic properties.
2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic acid ():
Heteroatom Modifications
- [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate (): Replaces the oxygen atom in the acetic acid linkage with sulfur, altering electronic properties and hydrogen-bonding capacity. Potential for metal coordination, as seen in thioether-containing analogs .
Functional Group Modifications
Ester Derivatives
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate ():
- Features a ketone-modified oxadiazole ring, which may influence tautomerism and binding affinity.
Metal-Binding Derivatives
Physicochemical Properties
Biological Activity
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid features an oxadiazole ring, which is known for conferring various biological activities. The presence of the ethyl group enhances its solubility and reactivity, making it a promising candidate for pharmaceutical applications.
1. Antimicrobial Properties
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. Preliminary studies suggest that 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid may act against various pathogens. For example:
| Pathogen | Activity |
|---|---|
| E. coli | Inhibitory effect observed |
| S. aureus | Effective at low concentrations |
These findings position the compound as a potential lead for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Initial findings suggest that it may interact with specific enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of oxadiazoles can inhibit the production of pro-inflammatory cytokines in vitro .
The mechanism by which 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid exerts its effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : Initial studies indicate that it may inhibit enzymes related to inflammatory responses and microbial resistance mechanisms.
Case Study: Inhibition of Cholinesterases
A study focused on similar oxadiazole derivatives demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The IC50 values for these compounds ranged from 12.8 to 99.2 µM, indicating significant potential for therapeutic applications in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid | Methyl group instead of ethyl | Antimicrobial activity reported |
| [(5-Aryl-1,3,4-thiadiazol-2-yl)thio]acetic acid | Thiadiazole ring instead of oxadiazole | Potential anti-cancer properties |
| [(5-Alkyl-1,3,4-oxadiazol-2-thiol)] | Alkyl substitution on oxadiazole | Antioxidant properties noted |
The unique aspect of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid lies in its specific ethyl substitution on the oxadiazole ring and its potential dual activity as both an antimicrobial and anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid?
The synthesis typically involves cyclization of acylthiosemicarbazides or hydrazide derivatives. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields structurally analogous oxadiazole acetamides . Cyclization steps may require acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions, depending on the substituents . Reaction progress is monitored via TLC, followed by recrystallization for purification .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on integrated analytical techniques:
Q. What solvents and reagents are critical for its synthesis?
Polar aprotic solvents (e.g., DMF, acetone) and bases (triethylamine, K₂CO₃) facilitate nucleophilic substitutions . Acidic conditions (acetic acid/H₂SO₄) promote cyclization of intermediates like thiosemicarbazides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yield?
- Catalyst screening : Compare bases (e.g., triethylamine vs. K₂CO₃) for deprotonation efficiency .
- Temperature modulation : Reflux (85–95°C) vs. room-temperature alkylation (25°C) impacts reaction rates and byproduct formation .
- Solvent polarity : Higher polarity (e.g., DMF) may enhance solubility of intermediates, reducing side reactions .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay variability or substituent effects. For example:
- Anticancer activity : Derivatives with electron-withdrawing groups show enhanced cytotoxicity in some studies but not others. Validate via standardized cell viability assays (e.g., MTT) and structural analogs .
- Enzyme inhibition : Adjust alkyl chain length (e.g., -CH₂-CO₂H vs. -CH₂CH₂-CO₂H) to optimize steric and electronic interactions with target proteins .
Q. How can derivatives be designed to enhance pharmacological activity?
- Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., via reaction with NaOH/KOH) .
- Metal complexes : Coordinate with Fe(II), Cu(II), or Zn(II) to enhance stability or bioavailability .
- Side-chain modifications : Introduce sulfanyl or carbonyl groups to modulate lipophilicity and target binding .
Q. What advanced techniques resolve structural ambiguities in analogs?
- Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., oxadiazole ring planarity) .
- DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Methodological Considerations
Q. How to troubleshoot low yields in alkylation steps?
- Excess alkylating agent : Use 1.2–1.5 equivalents to drive reaction completion.
- Moisture control : Anhydrous conditions prevent hydrolysis of chloroacetyl intermediates .
- Workup optimization : Neutralize acidic byproducts before extraction to minimize losses .
Q. What analytical workflows validate purity for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
